Single-Crystal X-Ray Structure
Single-crystal X-ray diffraction studies establish that 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde crystallizes in the monoclinic system, space group P2₁/c, with unit cell dimensions a = 7.42 Å, b = 12.15 Å, c = 10.83 Å, and β = 98.7° . This well-defined solid-state structure enables confident identity verification via powder XRD comparison and supports reliable formulation behavior – critical for procurement decisions where batch-to-batch crystallinity consistency is required. By contrast, the non-fluorinated analog 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1) lacks published single-crystal data, and the mono-fluorinated 6-fluoro-1H-indazole-5-carbaldehyde (CAS 1126425-15-7) has no structurally validated crystal packing information in the public domain. The availability of a definitive crystal structure for the target compound reduces quality-control ambiguity and supports process development.
| Evidence Dimension | Single-crystal X-ray diffraction parameters |
|---|---|
| Target Compound Data | Monoclinic, P2₁/c; a = 7.42 Å, b = 12.15 Å, c = 10.83 Å, β = 98.7° |
| Comparator Or Baseline | 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1): no published single-crystal structure; 6-fluoro-1H-indazole-5-carbaldehyde (CAS 1126425-15-7): no published single-crystal structure |
| Quantified Difference | Unique crystallographic fingerprint available only for the target compound among the 5-position carbaldehyde subset |
| Conditions | Single-crystal X-ray diffraction at ambient temperature (published experimental data) |
Why This Matters
The availability of validated single-crystal structural data for the target compound directly supports QC-driven procurement and solid-form characterization requirements that non-fluorinated and mono-fluorinated analogs cannot satisfy with equivalent rigor.
